N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE
Overview
Description
N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is a complex organic compound with the molecular formula C26H20N2O2 It is known for its unique structural properties, which include two butan-2-yl groups attached to a biphenyl core, and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of 2-aminobiphenyl with butan-2-ylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted biphenyl derivatives .
Scientific Research Applications
N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s biphenyl core allows for strong π-π interactions with aromatic amino acid residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis([1,1’-biphenyl]-2-yl)ethanediamide: Similar in structure but lacks the butan-2-yl groups.
N,N’-bis(2-phenylphenyl)oxamide: Another related compound with different substituents on the biphenyl core.
Uniqueness
N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity and binding interactions, making it a valuable tool in various research applications .
Properties
IUPAC Name |
N-butan-2-yl-2-[2-(butan-2-ylcarbamoyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-5-15(3)23-21(25)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22(26)24-16(4)6-2/h7-16H,5-6H2,1-4H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFBWNKVGQDXRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)NC(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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